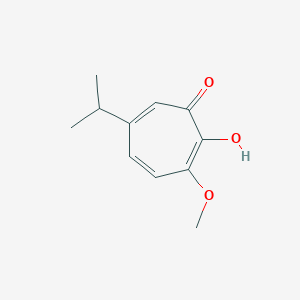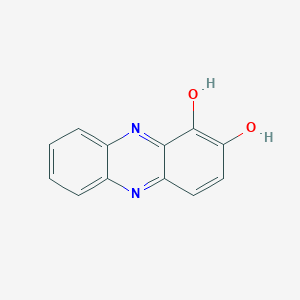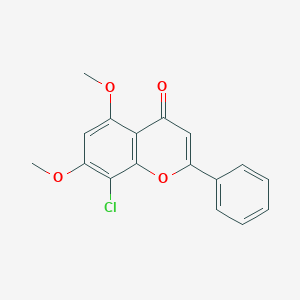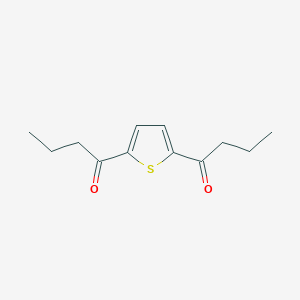oxophosphanium CAS No. 88648-03-7](/img/structure/B14400185.png)
[(2-Fluorophenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)methoxyoxophosphanium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, a methoxy group, and a hydroxyethyl group attached to an oxophosphanium core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methoxyoxophosphanium typically involves the reaction of 2-fluorophenol with methoxyethylphosphine oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high yield and purity.
Industrial Production Methods
Industrial production of (2-Fluorophenyl)methoxyoxophosphanium may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for scalability, ensuring that the compound can be produced efficiently and cost-effectively. Advanced purification techniques such as recrystallization and distillation are employed to achieve the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium group to phosphine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted fluorophenyl derivatives.
Scientific Research Applications
(2-Fluorophenyl)methoxyoxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Fluorophenyl)methoxyoxophosphanium can be compared with other similar compounds such as:
(2-Fluorophenyl)methoxyphosphine: Similar structure but lacks the oxophosphanium group.
(2-Fluorophenyl)methoxyphosphonium: Contains a phosphonium group instead of oxophosphanium.
(2-Fluorophenyl)methoxyphosphonate: Features a phosphonate group.
The uniqueness of (2-Fluorophenyl)methoxyoxophosphanium lies in its oxophosphanium core, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88648-03-7 |
|---|---|
Molecular Formula |
C9H11FO3P+ |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
(2-fluorophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C9H11FO3P/c1-7(11)14(12)13-6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/q+1 |
InChI Key |
FBWIGQGVVUQASC-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)[P+](=O)OCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)






![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)

![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)
![2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14400150.png)


